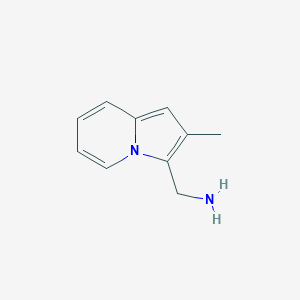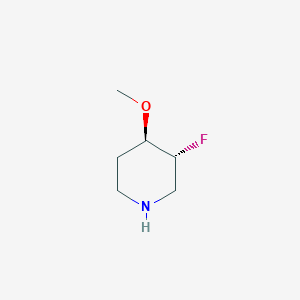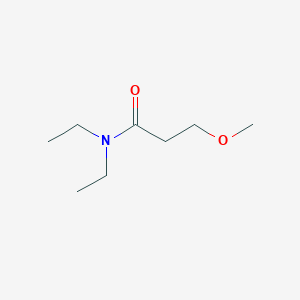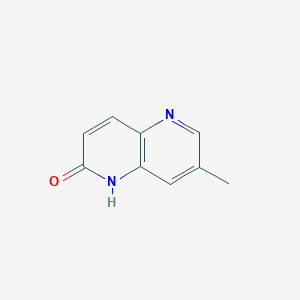
(2-Methylindolizin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylindolizin-3-yl)methanamine is a heterocyclic compound that belongs to the indolizine family This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring The presence of a methyl group at the 2-position and a methanamine group at the 3-position of the indolizine ring makes it unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylindolizin-3-yl)methanamine typically involves the construction of the indolizine ring followed by functionalization at specific positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indolizine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available starting materials. The process typically includes steps such as cyclization, methylation, and amination. The choice of reagents and conditions is optimized to achieve high yields and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
(2-Methylindolizin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
(2-Methylindolizin-3-yl)methanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-Methylindolizin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a single nitrogen-containing ring.
Indolizine: The parent compound without the methyl and methanamine groups.
Pyrrole: A simpler heterocyclic compound with a single nitrogen-containing ring.
Uniqueness
(2-Methylindolizin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and methanamine groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
(2-methylindolizin-3-yl)methanamine |
InChI |
InChI=1S/C10H12N2/c1-8-6-9-4-2-3-5-12(9)10(8)7-11/h2-6H,7,11H2,1H3 |
InChI Key |
GWVLCKBWARLAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)






![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)




![2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)
